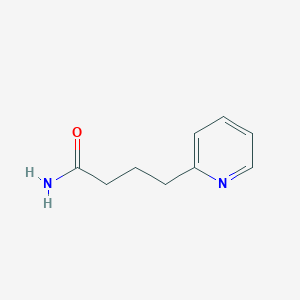

4-(2-Pyridyl)butanamide

Description

Properties

IUPAC Name |

4-pyridin-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9(12)6-3-5-8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAOAHHQXCYRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626823 | |

| Record name | 4-(Pyridin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15582-85-1 | |

| Record name | 4-(Pyridin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 2 Pyridyl Butanamide

Reactivity of the Amide Functional Group

The amide group is a cornerstone of organic chemistry and biochemistry, known for its relative stability and diverse reactivity under specific conditions.

Hydrolysis and Amide Bond Modifications

The hydrolysis of the amide bond in 4-(2-Pyridyl)butanamide to yield 4-(2-pyridyl)butanoic acid and ammonia (B1221849) represents a fundamental transformation. This process can be catalyzed by either acid or base, with the reaction mechanism differing between the two conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Tautomerization and elimination of ammonia (as an ammonium (B1175870) ion) result in the formation of the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ions, the hydroxide acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. A final proton transfer from the initially formed carboxylic acid to the amide anion yields the carboxylate salt and ammonia.

| Reaction Type | Reagents | Products | General Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 4-(2-Pyridyl)butanoic acid, NH₄⁺ | Heat |

| Base-Catalyzed Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH) | 4-(2-Pyridyl)butanoate, NH₃ | Heat |

N-Substitution Reactions of the Amide Nitrogen

The nitrogen atom of the primary amide in this compound is generally not strongly nucleophilic. Direct N-alkylation or N-acylation can be challenging due to the delocalization of the nitrogen lone pair into the carbonyl group. However, under specific conditions, the amide nitrogen can undergo substitution reactions. Deprotonation with a strong base, such as sodium hydride (NaH), can generate the corresponding amidate anion, which is a more potent nucleophile. This anion can then react with electrophiles like alkyl halides or acyl chlorides to yield N-substituted derivatives.

Chemical Transformations of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system, which significantly influences its reactivity compared to benzene.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically require harsh conditions and proceed at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. The protonation of the pyridine nitrogen under strongly acidic conditions further deactivates the ring.

Nucleophilic Addition and Displacement Reactions

In contrast to its reluctance to undergo electrophilic substitution, the pyridine ring is susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. A classic example is the Chichibabin reaction, where treatment with sodium amide (NaNH₂) in liquid ammonia can introduce an amino group at the C-6 position. The reaction proceeds via a nucleophilic addition-elimination mechanism, with the elimination of a hydride ion.

| Position on Pyridine Ring | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| C-2 | Deactivated | Activated |

| C-3 | Less Deactivated | Deactivated |

| C-4 | Deactivated | Activated |

| C-5 | Less Deactivated | Deactivated |

| C-6 | Deactivated | Activated |

Oxidation and Reduction Pathways of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity of the pyridine ring, facilitating certain electrophilic substitution reactions.

Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring. A common method for this reduction is catalytic hydrogenation, employing catalysts like platinum, palladium, or rhodium under a hydrogen atmosphere. This process saturates the aromatic ring, converting the planar pyridine moiety into a flexible, chair-like piperidine structure.

Functionalization of the Butane (B89635) Chain

The four-carbon chain of this compound presents multiple opportunities for chemical modification, enabling the introduction of various functional groups and structural alterations. These transformations can occur at the carbon atom alpha to the amide carbonyl (α-carbon) or at more distant positions along the chain.

Alpha-Functionalization and Remote Site Modifications

Alpha-functionalization of amides, including those with a pyridyl moiety, is a significant area of synthetic chemistry. While direct enolate chemistry of secondary amides can be challenging, umpolung strategies have been developed to achieve α-heteroatom functionalization. This involves converting the typically nucleophilic α-carbon into an electrophilic site. For instance, a redox-neutral umpolung synthesis can be employed to introduce heteroatoms at the α-position of amides. This method utilizes a formal oxidation state reshuffle within the molecule, avoiding the need for external oxidants. The process can be highly regioselective, ensuring functionalization occurs specifically at the α-position.

Remote site modifications of the butane chain are also achievable, often guided by the directing influence of the pyridine ring or other functional groups. For example, transition metal-catalyzed C-H activation can facilitate the introduction of aryl groups at the γ-position (the carbon adjacent to the pyridine ring). The N-(2-pyridyl)sulfonyl group, a related structural motif, has been shown to direct palladium-catalyzed γ-C(sp³)–H arylation.

A variety of functional groups can be introduced along the butane chain through different synthetic strategies. For instance, α-bromo amides are versatile intermediates that can be synthesized from related hydroxamates and subsequently converted to other functionalities.

Oxidative and Reductive Manipulations

The butane chain of this compound and its derivatives can undergo both oxidative and reductive transformations.

Oxidative reactions can introduce new functional groups. For example, the hydroxyl group in a related compound, 2-hydroxy-N-(pyridin-4-yl)butanamide, can be oxidized to a carbonyl group. Palladium-catalyzed oxidative amination of terminal alkenes can lead to the formation of protected enamines, demonstrating the potential for unsaturation in the chain.

Reductive manipulations can alter existing functionalities. The amide group itself can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This transforms the butanamide into a corresponding butylamine (B146782) derivative. In a related context, the reduction of an oxo group on the butane chain of 4-oxo-4-(3-pyridyl)-butanamide (B1219332) is a known metabolic transformation.

Derivatization Strategies for Complex Pyridyl-Butanamide Architectures

The versatile reactivity of this compound allows for its use as a scaffold to construct more elaborate molecular structures, including fused heterocyclic systems and molecules bearing chemical tags for biological studies.

Construction of Fused Heterocyclic Systems from Pyridyl-Butanamide Precursors

The pyridine ring and the butanamide chain can participate in cyclization reactions to form fused heterocyclic systems. These reactions often involve the generation of new rings that incorporate the pyridine nitrogen and atoms from the side chain.

Pyrido[1,2-a]pyrimidines are a class of fused heterocycles that can be synthesized from precursors containing a 2-aminopyridine (B139424) moiety. For instance, the reaction of N-(2'-pyridinyl)acetoacetamide, a related β-ketoamide, can lead to the formation of fused systems. The general strategy involves the formation of one or more new bonds between the pyridine ring and the side chain.

The construction of such fused systems can be achieved through various synthetic methodologies, including intramolecular cyclizations. For example, intramolecular C-H amination has been used to synthesize pyrrolidines and other nitrogen-containing rings. Similarly, palladium-catalyzed intramolecular aminoarylation of alkenes can generate pyrrolidines.

| Precursor Type | Fused Heterocyclic System | Key Reaction Type |

| N-(2'-pyridinyl)acetoacetamide | Pyrido[1,2-a]pyrimidine | Condensation/Cyclization |

Mechanistic Investigations of Reactions Involving 4 2 Pyridyl Butanamide

Elucidation of Reaction Pathways for Pyridyl-Butanamide Formation

While specific studies on the formation of 4-(2-Pyridyl)butanamide are not documented, general synthetic routes to analogous amides can be considered to hypothesize potential reaction pathways. The formation of an amide bond typically involves the reaction of a carboxylic acid or its derivative with an amine.

One plausible pathway for the synthesis of this compound would be the amidation of 4-(2-pyridyl)butanoic acid. This could be achieved through several established methods:

Direct Amidation: The direct reaction of 4-(2-pyridyl)butanoic acid with ammonia (B1221849) or an ammonia equivalent. This method often requires high temperatures and the removal of water to drive the equilibrium towards the product. The mechanism would involve the initial formation of an ammonium (B1175870) carboxylate salt, followed by dehydration to yield the amide.

Activation of the Carboxylic Acid: A more common and milder approach involves the activation of the carboxylic acid group to enhance its electrophilicity. This can be accomplished using various coupling agents. The general mechanism involves the formation of a highly reactive intermediate, which is then readily attacked by ammonia.

| Activating Agent | Intermediate |

| Thionyl chloride (SOCl₂) | Acyl chloride |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea |

| Chloroformates (e.g., isobutyl chloroformate) | Mixed anhydride (B1165640) |

The choice of the specific pathway and reagents would influence the reaction conditions and potential side products.

Mechanistic Studies of Pyridyl-Butanamide Transformations

Mechanistic studies on the transformations of this compound are not specifically reported. However, the reactivity of the molecule can be inferred from the functional groups present: the pyridine (B92270) ring and the amide moiety. Potential transformations could include reactions at the pyridine nitrogen, electrophilic or nucleophilic substitution on the pyridine ring, and reactions involving the amide group, such as hydrolysis or reduction.

Role of Catalysts and Additives in Reaction Selectivity

In the absence of specific studies on this compound, the role of catalysts and additives can be discussed in the context of general amide and pyridine chemistry.

In Amide Formation: Catalysts are crucial in many amidation reactions. For instance, in direct amidation, boric acid or other Lewis acids can catalyze the dehydration step. In coupling agent-mediated reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or dimethylaminopyridine (DMAP) can be used to suppress side reactions and improve reaction rates by forming more reactive intermediates.

In Pyridine Ring Transformations: The pyridine ring can undergo various catalytic transformations. For example, catalytic hydrogenation of the pyridine ring to a piperidine (B6355638) ring is a common reaction, typically employing heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). The choice of catalyst and reaction conditions can influence the degree of reduction and selectivity.

Isotopic Labeling Experiments for Reaction Mechanism Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms. acs.org While no such experiments have been reported for this compound, one could envision their application in studying its formation and transformations.

For example, to confirm the mechanism of amide formation from 4-(2-pyridyl)butanoic acid and ammonia, one could use ¹⁸O-labeled carboxylic acid. By analyzing the mass of the resulting amide and the water byproduct, it would be possible to determine whether the oxygen atom in the water comes from the carboxylic acid or ammonia, thus confirming the nucleophilic attack of the amine on the carbonyl carbon.

Similarly, deuterium (B1214612) labeling could be used to study the mechanism of reactions involving the pyridine ring or the alkyl chain. For instance, in a catalytic hydrogenation, using deuterium gas (D₂) would allow for the determination of the stereochemistry of the addition of hydrogen atoms to the ring.

Kinetic Analyses and Rate-Determining Step Identification

Kinetic analysis involves studying the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. Such studies are fundamental to understanding the reaction mechanism and identifying the rate-determining step.

No kinetic analyses for reactions involving this compound have been published. For a hypothetical amidation reaction to form this compound, a kinetic study would involve monitoring the concentration of reactants and products over time under various conditions. For example, by varying the concentration of the carboxylic acid, the amine, and any catalyst, the order of the reaction with respect to each component could be determined. This information would be used to formulate a rate law, which provides insights into the species involved in the rate-determining step.

For instance, if the reaction rate is found to be first order in both the activated carboxylic acid derivative and ammonia, it would suggest that the nucleophilic attack of ammonia on the activated intermediate is the rate-determining step.

Theoretical and Computational Chemistry of 4 2 Pyridyl Butanamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, for a given molecular system, we can determine its electronic structure, geometry, and other key characteristics. For 4-(2-Pyridyl)butanamide, these calculations offer insights into its stability, reactivity, and intermolecular interactions.

Conformational Analysis and Tautomerism

Tautomerism, the interconversion of structural isomers, is also a possibility for this compound. Specifically, amide-imidol tautomerism could occur, where the proton from the nitrogen atom of the amide group migrates to the oxygen atom, forming an imidic acid. Quantum chemical calculations can predict the relative energies of these tautomers, indicating which form is more likely to be present under different conditions.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| 1 | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 1.25 |

| 3 | -60° (gauche) | 1.25 |

| 4 | 0° (syn) | 5.60 |

Electronic Structure, Bonding, and Charge Distribution

The electronic structure of this compound is characterized by the interplay between the aromatic pyridine (B92270) ring and the amide functional group. The pyridine ring, being an electron-withdrawing group, influences the electron density across the molecule. Molecular orbital calculations can reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity.

Analysis of the bonding characteristics, such as bond lengths and bond angles, can be performed using computational methods. Furthermore, the partial atomic charges on each atom can be calculated, providing a quantitative measure of the charge distribution. This information is vital for understanding how the molecule will interact with other molecules, including potential binding partners in a biological system.

Computational Modeling of Reaction Mechanisms and Energetics

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, offering a detailed picture of how a reaction proceeds.

Prediction of Transition States and Reaction Barriers

For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to locate the transition state structures. The energy of the transition state relative to the reactants determines the activation energy barrier for the reaction. A higher energy barrier corresponds to a slower reaction rate. These predictions are invaluable for optimizing reaction conditions and understanding reaction kinetics.

Solvent Effects on Reactivity Profiles

The surrounding solvent can have a significant impact on the reactivity of a molecule. Computational models can incorporate the effects of a solvent, either explicitly by including individual solvent molecules or implicitly through a continuum model. These calculations can reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering the reaction's energetic profile and rate. For a polar molecule like this compound, solvent effects are expected to be particularly important.

Structure-Based Computational Approaches in Ligand Design (pre-clinical context)

Structure-based drug design leverages the three-dimensional structural information of a biological target to design and optimize ligands. For scaffolds related to this compound, which are of interest in medicinal chemistry, these computational techniques are instrumental in elucidating binding modes and predicting affinities, thereby guiding the synthesis of more potent and selective compounds.

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand, such as a derivative of this compound, into the active site of a target protein. The primary goals of molecular docking are to predict the binding mode of the ligand and to estimate its binding affinity. The latter is achieved through the use of scoring functions, which are mathematical models that approximate the binding free energy.

The process begins with the three-dimensional structures of both the ligand and the protein, which are often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring functions are critical components of molecular docking programs. They evaluate the "fitness" of each docked pose, and the pose with the best score is predicted as the most likely binding mode. These functions can be broadly categorized into three types:

Force-Field-Based Scoring Functions: These functions calculate the binding energy based on classical molecular mechanics force fields, considering van der Waals interactions, electrostatic interactions, and hydrogen bonding.

Empirical Scoring Functions: These are regression-based functions that use a set of weighted energy terms to reproduce experimentally determined binding affinities. The weights are derived from fitting to a training set of protein-ligand complexes with known structures and binding data.

Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of intermolecular contacts in a large database of experimentally determined protein-ligand complexes. They are based on the assumption that more favorable interactions are observed more frequently.

In studies of pyridyl-containing compounds, molecular docking has been instrumental in understanding their interaction with various biological targets. For instance, in the design of histone deacetylase (HDAC) inhibitors, a class of compounds to which the this compound scaffold is related, docking studies have revealed key interactions between the pyridyl group and residues in the active site. Docking studies on pyridylalanine-containing hydroxamic acids as selective HDAC6 inhibitors suggested that the hydrophobic cap group of the inhibitors interacts with aromatic residues that form a sub-pocket near the entrance of the substrate binding channel nih.gov.

The following interactive table presents representative docking scores for a series of heterocyclic derivatives, including those with pyridine moieties, targeting the cyclooxygenase-2 (COX-2) enzyme. A more negative docking score generally indicates a stronger predicted binding affinity.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 6 (a pyran derivative) | COX-2 | -8.5 | ARG-120, TYR-355 | mdpi.com |

| Compound 11 (a pyridine derivative) | COX-2 | -9.2 | SER-530, ARG-120 | mdpi.com |

| Compound 12 (a pyrazole (B372694) derivative) | COX-2 | -10.1 | TYR-385, SER-530 | mdpi.com |

| Compound 13 (a pyridine derivative) | COX-2 | -9.8 | ARG-120, TYR-355 | mdpi.com |

| Diclofenac (Reference Drug) | COX-2 | -7.9 | SER-530, ARG-120 | mdpi.com |

Quantitative Structure-Activity Relationships (QSAR) for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be represented by an equation that correlates descriptors of the molecular structure with the observed activity. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), or topological indices (e.g., connectivity indices).

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and k-nearest neighbors (kNN), are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal validation techniques (e.g., cross-validation) and, ideally, an external test set of compounds that were not used in the model development.

For scaffolds related to this compound, QSAR studies have been successfully applied to guide the optimization of lead compounds. In the field of HDAC inhibitors, QSAR models have been developed for various classes of compounds, including those containing a pyridine ring. These models have helped to identify key structural features that influence inhibitory potency and selectivity. For instance, a study on a diverse set of HDAC1 inhibitors led to the development of highly predictive QSAR models with leave-one-out cross-validated (LOO-CV) q² values as high as 0.80 and external R² values up to 0.87 nih.gov. These models were subsequently used for virtual screening to identify novel HDAC1 inhibitors nih.gov.

The following interactive table provides an example of a QSAR study on a series of HDAC inhibitors, showcasing the correlation between predicted and experimental activities.

| Compound ID | Experimental pIC50 | Predicted pIC50 (kNN/MolconnZ) | Residual | Reference |

|---|---|---|---|---|

| HDACi-1 | 8.52 | 8.45 | 0.07 | nih.gov |

| HDACi-2 | 8.30 | 8.21 | 0.09 | nih.gov |

| HDACi-3 | 7.96 | 8.05 | -0.09 | nih.gov |

| HDACi-4 | 7.70 | 7.65 | 0.05 | nih.gov |

| HDACi-5 | 7.40 | 7.48 | -0.08 | nih.gov |

These structure-based computational approaches are powerful tools in the preclinical stages of drug discovery. By providing detailed insights into ligand-target interactions and predictive models of biological activity, they significantly accelerate the design and optimization of new therapeutic agents based on scaffolds such as this compound.

Advanced Analytical and Spectroscopic Characterization of Pyridyl Butanamide Systems

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) serves as a fundamental tool for the precise mass determination and elemental composition confirmation of 4-(2-Pyridyl)butanamide. This technique is crucial for verifying the identity of the synthesized product and for monitoring the progress of chemical reactions. By providing an exact mass measurement with high accuracy, HRMS can distinguish the target compound from potential byproducts or impurities, even those with the same nominal mass.

For this compound (C₉H₁₂N₂O), the expected ion in positive-ion mode HRMS is the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is a key identifier. Experimental values that fall within a narrow tolerance (typically < 5 ppm) of this theoretical mass provide strong evidence for the presence and correct elemental formula of the compound.

Table 1: Theoretical Exact Mass for HRMS Analysis of this compound

| Ion Formula | Species | Theoretical m/z |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural elucidation of this compound in solution. Through ¹H (proton) and ¹³C (carbon) NMR, the chemical environment of each atom in the molecule can be mapped, confirming the connectivity and stereochemistry.

¹H NMR: The proton spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the butanamide chain will resonate in the upfield region (δ 1.9-3.0 ppm). The protons of the primary amide (-NH₂) typically appear as a broad signal.

¹³C NMR: The carbon spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the amide is characteristically found far downfield (δ ~175 ppm), while the carbons of the pyridine ring appear in the aromatic region (δ 120-160 ppm). The aliphatic carbons provide signals in the upfield region.

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 160 |

| Aliphatic Protons (-CH₂-) | 1.9 - 3.0 | 25 - 40 |

| Amide Protons (-NH₂) | 5.5 - 8.0 (broad) | N/A |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups within the this compound molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are often complementary. cardiff.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the amide and pyridine moieties. Key absorptions include the N-H stretching vibrations of the primary amide, a strong C=O stretching band, and several bands corresponding to the C=C and C=N stretching vibrations within the pyridine ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds and provides complementary information. cardiff.ac.uk It can be particularly useful for observing the vibrations of the pyridine ring structure. aps.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Primary Amide | N-H Stretch | 3100 - 3500 (often two bands) |

| Carbonyl | C=O Stretch | 1630 - 1680 |

| Amide | N-H Bend | 1580 - 1650 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1610 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org If a suitable single crystal of this compound can be grown, this technique can provide unambiguous data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals details of the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amide group and the pyridine nitrogen, which govern the macroscopic properties of the material. This information is invaluable for understanding structure-property relationships and for computational modeling studies.

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for the separation and purification of this compound, as well as for the critical assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantitative purity analysis. iosrjournals.orgresearchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be effective for separating the target compound from starting materials and byproducts. The purity is determined by comparing the peak area of the main component to the total area of all detected peaks.

Two-Dimensional Liquid Chromatography (2D-LC): For complex samples or for challenging separations of structurally similar impurities, 2D-LC offers significantly enhanced resolving power and is a powerful tool for comprehensive purity assessment. nih.govresearchgate.net

Gas Chromatography (GC): GC can be used for purity analysis if the compound is sufficiently volatile and thermally stable, or if it can be readily converted into a more volatile derivative.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used for monitoring the progress of a reaction and for quickly screening for the presence of impurities.

Table 4: Compound Name Mentioned in Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Future Perspectives and Emerging Research Challenges for 4 2 Pyridyl Butanamide Chemistry

Innovation in Sustainable and Efficient Synthetic Methodologies

A primary challenge in modern synthetic chemistry is the development of processes that are not only efficient but also environmentally benign. The principles of green chemistry are becoming essential in the synthesis of pharmaceutical intermediates and other fine chemicals. sphinxsai.comresearchgate.net For 4-(2-Pyridyl)butanamide, future research will likely focus on moving away from traditional synthetic routes that may involve hazardous reagents, harsh conditions, or generate significant waste.

Innovations are anticipated in the following areas:

Catalysis: The development of novel catalysts, including rare-earth metals or organocatalysts, could lead to more efficient and selective syntheses with lower environmental impact. rsc.org Heterogeneous catalysts, in particular, offer the advantage of easier separation and recyclability.

Alternative Solvents: Research into replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key area of interest. mdpi.com

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry, will be prioritized. sphinxsai.com Methodologies like one-pot reactions, where multiple steps are performed in the same vessel, are crucial for improving atom economy and process efficiency. nih.gov

Mechanochemistry: Solid-state reactions induced by mechanical energy, such as ball-milling, represent a promising solvent-free approach that can increase reaction rates and yields. researchgate.net

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Pyridyl-Butanamides

| Parameter | Conventional Approach | Green Chemistry Approach | Potential Benefits |

|---|---|---|---|

| Solvents | Volatile organic solvents (e.g., Toluene, DMF) | Water, ionic liquids, supercritical fluids, solvent-free (mechanochemistry) | Reduced toxicity and environmental pollution |

| Catalysts | Stoichiometric reagents, homogeneous catalysts | Heterogeneous catalysts, biocatalysts, organocatalysts | Catalyst recyclability, milder reaction conditions, higher selectivity |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasonic energy | Faster reactions, lower energy consumption |

| Byproducts | Significant waste generation | High atom economy, minimal byproducts | Reduced waste disposal costs and environmental impact |

Expanding the Scope of Chemical Transformations and Functionalization

The this compound scaffold contains multiple sites amenable to chemical modification, including the pyridine (B92270) ring, the amide group, and the aliphatic chain. A significant future challenge lies in developing selective and versatile methods to functionalize this core structure, thereby creating diverse libraries of new molecules for various applications.

Key research directions include:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a powerful strategy for introducing new substituents without the need for pre-functionalized starting materials. digitellinc.com Developing methods for selective C-H activation at different positions on the pyridine ring of this compound will be a major focus.

Modification of the Butanamide Chain: Introducing functional groups along the aliphatic backbone or at the amide nitrogen can significantly alter the molecule's physicochemical properties and biological activity.

Derivatization of the Pyridine Nitrogen: N-oxidation or N-alkylation of the pyridine ring can modulate its electronic properties and create new opportunities for further reactions.

The ability to perform these transformations with high regio- and chemoselectivity is crucial for building molecular complexity and systematically exploring the chemical space around the this compound core. researchgate.net

Table 2: Potential Functionalization Reactions for the this compound Scaffold

| Reaction Type | Target Site | Potential Reagents/Conditions | Desired Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Pyridine Ring (C3, C5) | Nitrating agents, halogenating agents (under forcing conditions) | Introduction of nitro, halogen groups |

| Nucleophilic Aromatic Substitution | Pyridine Ring (C4, C6) | Organometallics, amines (requires activation) | Introduction of alkyl, aryl, amino groups |

| Direct C-H Arylation | Pyridine Ring | Palladium or rhodium catalysts, aryl halides | Formation of C-C bonds |

| N-Alkylation/Acylation | Amide Nitrogen | Alkyl halides, acyl chlorides in the presence of a base | Modification of amide substituent |

Deeper Understanding of Reactivity and Mechanistic Pathways

Future research must address:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction barriers, transition states, and the stability of intermediates. researchgate.netacs.org These studies can help rationalize experimental observations and guide the development of new reactions.

Kinetic Studies: Experimental kinetic analysis can elucidate reaction orders, rate constants, and activation parameters, providing quantitative data to support or refute proposed mechanisms.

Spectroscopic Analysis: In-situ spectroscopic techniques can be used to identify and characterize transient intermediates, offering direct evidence for specific mechanistic pathways. researchgate.net

A more profound mechanistic understanding will enable chemists to control reaction selectivity, improve yields, and design more robust and reliable synthetic protocols for this compound and its derivatives.

Rational Design of Next-Generation Pyridyl-Butanamide-Based Molecular Tools

The pyridine scaffold is a common feature in many biologically active compounds. digitellinc.com The rational design of new molecules based on the this compound structure for specific applications, such as biological probes or therapeutic agents, presents a significant opportunity. This requires a multidisciplinary approach combining synthetic chemistry, computational modeling, and biological evaluation.

Key aspects of this challenge include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a systematic series of analogs will be crucial to understand how specific structural modifications affect molecular function. nih.gov

Target-Based Design: If a specific biological target (e.g., an enzyme or receptor) is identified, computational tools like molecular docking can be used to design derivatives with improved binding affinity and selectivity. nih.gov

Fragment-Based Design: The this compound core could serve as a starting point or a fragment for building larger, more complex molecules with desired properties.

The ultimate goal is to move beyond serendipitous discovery and towards the deliberate, rational design of functional molecules for targeted applications. mdpi.com

Table 3: A Workflow for the Rational Design of Molecular Tools

| Step | Activity | Tools and Techniques | Objective |

|---|---|---|---|

| 1. Target Identification | Identify a biological target or desired molecular property. | Literature review, bioinformatics, assay development. | Define the design goal. |

| 2. Hit Identification | Screen this compound as a starting point. | High-throughput screening, virtual screening. | Confirm initial activity or binding. |

| 3. Computational Modeling | Perform molecular docking of the scaffold into the target's active site. | Software like AutoDock, MOE. | Predict binding modes and identify key interactions. |

| 4. Analog Design | Design a library of derivatives with specific modifications. | SAR analysis, computational property prediction. | Hypothesize structures with improved potency and properties. |

| 5. Synthesis & Purification | Synthesize the designed analogs. | Modern organic synthesis techniques. | Obtain pure compounds for testing. |

| 6. Biological Evaluation | Test the new compounds in relevant assays. | In vitro and in vivo assays. | Validate design hypotheses and identify lead compounds. |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of chemical research, from synthesis planning to drug discovery. premierscience.comresearchgate.net Applying these powerful computational tools to the study of this compound presents a significant opportunity to accelerate progress.

Emerging applications include:

Predictive Modeling: ML models can be trained on existing chemical data to predict various properties of new this compound derivatives, such as solubility, toxicity, and biological activity, thus prioritizing which compounds to synthesize. nih.govastrazeneca.com

De Novo Design: Generative AI models can design entirely new molecules based on the pyridyl-butanamide scaffold that are optimized for a specific set of desired properties. mdpi.com

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of unknown reactions and even devise complete synthetic routes to target molecules, potentially uncovering more efficient pathways than those conceived by human chemists.

Big Data Analysis: AI can analyze vast datasets from high-throughput screening experiments to identify subtle structure-activity relationships that might otherwise be missed. astrazeneca.com

The main challenge in this area is the need for high-quality, well-curated data to train reliable AI/ML models. researchgate.net As more data is generated on this compound and related compounds, the predictive power and utility of these in silico tools will undoubtedly increase, streamlining the discovery and development cycle. premierscience.com

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Pyridyl)butanamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-pyridyl derivatives with butanamide precursors via amide bond formation. For example, a multi-step approach may include:

Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to generate an acyl chloride or active ester intermediate.

Amide coupling : React the activated intermediate with 2-aminopyridine under inert conditions (e.g., N₂ atmosphere) .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product.

-

Optimization : Monitor reaction progress via TLC and use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity ≥95% .

Synthetic Route Comparison Method ------------ Carbodiimide-mediated coupling Acyl chloride route

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : Confirm the presence of the pyridyl ring (δ 8.2–8.6 ppm for aromatic protons) and amide proton (δ 6.5–7.0 ppm) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Elemental Analysis : Verify molecular formula (e.g., C₉H₁₁N₂O) with ≤0.3% deviation .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer : Prioritize in vitro assays to evaluate:

- Enzyme Inhibition : Test against kinases or hydrolases (e.g., leukotriene A4 hydrolase) using fluorogenic substrates .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can computational modeling predict the interaction between this compound and potential biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding modes. Key steps:

Target Preparation : Retrieve protein structures (e.g., kinase domains) from the PDB and optimize hydrogen bonding networks.

Ligand Parameterization : Assign partial charges (AM1-BCC method) and generate conformational ensembles .

Free Energy Calculations : Use MM-GBSA to rank binding poses and validate with MD simulations (NAMD/GROMACS) .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer : Resolve inconsistencies by:

- Standardizing Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) .

- Orthogonal Validation : Cross-check results using SPR (binding kinetics) and cellular assays (e.g., luciferase reporter systems) .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends in structure-activity relationships (SAR) .

Q. What are effective methods to modify the compound's structure to enhance selectivity?

- Methodological Answer : Focus on SAR-driven modifications:

-

Pyridyl Substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-position to improve target affinity .

-

Amide Backbone Alteration : Replace butanamide with constrained cyclohexylamide to reduce off-target interactions .

-

Prodrug Design : Incorporate enzymatically cleavable groups (e.g., ester linkages) for tissue-specific activation .

Structural Modifications and Outcomes Modification ------------------- 4-Fluoro-pyridyl Cyclohexylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.